molecular formula C20H19N5O2 B1191815 RG7167

RG7167

Cat. No. B1191815
InChI Key:
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

RG7167 is a potent, orally bioavailable, highly selective MEK inhibitor. It potently inhibits the MAPK signaling pathway activation and tumor cell growth. Single-agent oral administration resulted in complete tumor regression in xenograft models.

Scientific Research Applications

Rat Genome Database (RGD) and Genetic Research

The Rat Genome Database (RGD) is a significant resource in the field of genetic and genomic research, particularly focusing on the rat as a model for human disease. It integrates a large amount of rat genetic and genomic resources, aiding researchers in comparative genomics and providing tools for gene prediction, mapping, and more. This database is particularly useful for disease-based research, offering curated data on rat genes, quantitative trait loci (QTL), microsatellite markers, and rat strains used in genetic and genomic research. The RGD represents an essential tool for researchers using the rat as a model organism and for those in related fields of study (Twigger et al., 2002).

RG-1 Monoclonal Antibody in HPV Research

In the context of human papillomavirus (HPV) research, the monoclonal antibody RG-1, which binds to highly conserved L2 residues, plays a crucial role. RG-1 can neutralize HPV types 16 and 18 and is effective in passive immunotherapy in mice. Its cross-neutralization properties against various HPV types suggest the potential for a broadly protective, peptide-based vaccine. This research highlights the importance of RG-1 in developing preventive strategies against HPV-related diseases (Gambhira et al., 2007).

Targeted Gene Silencing with RGD-Labeled Chitosan Nanoparticles

RGD-labeled chitosan nanoparticles (RGD-CH-NP) have been developed for tumor-targeted delivery of short interfering RNA (siRNA). This approach significantly increases selective intratumoral delivery in ovarian cancer models. By targeting multiple growth-promoting genes, RGD-CH-NP shows considerable potential in cancer therapy. This innovation in drug delivery demonstrates the versatility of RGD modifications in enhancing the effectiveness of therapeutic agents (Han et al., 2010).

RGS16 as a Marker for Colorectal Cancer Prognosis

RGS16, a member of the Regulator of G protein Signaling (RGS) family, has been identified as a potential prognostic marker for colorectal cancer. Higher expression of RGS16 in colorectal cancer tissue correlates with poorer overall survival rates, suggesting its role as an independent prognostic factor. This finding underscores the importance of RGS16 in the predictive assessment and management of colorectal cancer (Miyoshi et al., 2009).

properties

Molecular Formula

C20H19N5O2

Appearance

Solid powder

synonyms

RG7167;  RG 7167;  RG-7167;  CIF; NONE

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.